4-benzyl-N-phenylphthalazin-1-amine
Description
Properties
IUPAC Name |
4-benzyl-N-phenylphthalazin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3/c1-3-9-16(10-4-1)15-20-18-13-7-8-14-19(18)21(24-23-20)22-17-11-5-2-6-12-17/h1-14H,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJINLRUQYIBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-benzyl-N-phenylphthalazin-1-amine can be achieved through various synthetic routes. One common method involves the condensation of 4-benzyl-1-chlorophthalazine with aniline under suitable reaction conditions. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
4-benzyl-N-phenylphthalazin-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-benzyl-N-phenylphthalazin-1-amine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various phthalazine derivatives with potential biological activities.
Biology: The compound has been studied for its antimicrobial properties and its ability to inhibit the growth of certain bacterial strains.
Mechanism of Action
The mechanism of action of 4-benzyl-N-phenylphthalazin-1-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as BRD4. By binding to these targets, the compound can disrupt critical cellular processes, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Substituent Variations on the Phthalazine Core
The biological and physicochemical properties of phthalazine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:
Key Observations :
- Steric Effects : The benzyl group in the parent compound provides moderate bulk, whereas analogues like 15 (bromomethyl) allow for further derivatization (e.g., Suzuki coupling) .
- Solubility : N-Ethyl and methoxybenzyl substituents (e.g., 14h ) improve aqueous solubility compared to the hydrophobic benzyl-phenyl combination .
Q & A
Q. What are the recommended synthetic routes for 4-benzyl-N-phenylphthalazin-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with phthalazin-1-amine as the core scaffold. Benzylation at the 4-position can be achieved via nucleophilic aromatic substitution (SNAr) using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Subsequent N-phenylation may involve Buchwald-Hartwig amination with a palladium catalyst (e.g., Pd(OAc)₂, Xantphos ligand) and aryl halides . Optimization steps include:
- Monitoring reaction progress via TLC or HPLC.
- Adjusting solvent polarity (e.g., DMF vs. THF) to improve yields.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient).
Key Data :
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl CH₂ at δ 4.5–5.0 ppm; aromatic protons in phthalazine and phenyl groups).
- IR : Stretching frequencies for NH (~3300 cm⁻¹) and C=N (phthalazine ring, ~1600 cm⁻¹).
- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion [M+H]⁺.
- X-ray Crystallography : For unambiguous structural confirmation (SHELX software for refinement ).
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols).
- Antimicrobial Screening : Broth microdilution for MIC values against Gram+/Gram– bacteria.
Note : Use DMSO as a vehicle control (<1% v/v) and validate results with triplicate experiments.
Advanced Research Questions
Q. How can computational methods aid in predicting the bioactivity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase).
- QSAR Modeling : Train models on phthalazine derivatives to correlate substituents (e.g., benzyl groups) with activity.
- MD Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER).
Validation : Compare predictions with experimental IC₅₀ values to refine computational parameters.
Q. How should researchers resolve contradictions in reported biological activity data for phthalazine analogs?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration).
- Purity Verification : Reanalyze disputed compounds via HPLC and elemental analysis.
- Structural Confirmation : Revisit crystallographic data (if available) to rule out isomerism .
Case Example : Discrepancies in IC₅₀ values for N-ethyl-4-methylphthalazin-1-amine may arise from differing solvent systems (DMSO vs. aqueous buffer) .
Q. What strategies optimize the selectivity of this compound for target enzymes?
- Methodological Answer :
- Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects.
- Structural Modifications : Introduce substituents (e.g., electron-withdrawing groups) to enhance target binding.
- Cryo-EM : Resolve compound-enzyme complexes to guide rational design.
Safety and Compliance
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water (per GHS guidelines ).
Data Contradiction Analysis
Example : Conflicting reports on phthalazine derivatives’ solubility.
- Resolution :
- Test solubility in DMSO, EtOH, and PBS (pH 7.4) under standardized conditions.
- Publish detailed solvent preparation protocols to ensure reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
